Balanced Isoform Inhibition vs. Selective Inhibitors
NOS-IN-1 demonstrates a characteristic balanced inhibitory profile across the three human NOS isoforms, with IC50 values of 0.1 μM (iNOS), 1.1 μM (eNOS), and 0.2 μM (nNOS), yielding a modest 11-fold selectivity for iNOS over eNOS and an approximately 2-fold selectivity for nNOS over eNOS [1]. In contrast, the widely used iNOS-selective inhibitor 1400W exhibits Ki values of 7 nM (iNOS), 2 μM (nNOS), and 50 μM (eNOS), corresponding to a >7000-fold selectivity for iNOS over eNOS . Similarly, L-NAME displays Ki values of 15 nM (nNOS), 39 nM (eNOS), and 4.4 μM (iNOS), reflecting a marked preference for constitutive NOS isoforms (nNOS/eNOS) over iNOS . This quantitative disparity in isoform selectivity profiles is a critical differentiator for experimental design.
| Evidence Dimension | Isoform selectivity ratio (iNOS IC50 / eNOS IC50 or equivalent) |
|---|---|
| Target Compound Data | iNOS/eNOS selectivity: 11-fold (0.1 μM vs. 1.1 μM); nNOS/eNOS selectivity: 5.5-fold (0.2 μM vs. 1.1 μM) |
| Comparator Or Baseline | 1400W: iNOS/eNOS selectivity >7000-fold (Ki 7 nM vs. 50 μM). L-NAME: nNOS/iNOS selectivity ~293-fold (Ki 15 nM vs. 4.4 μM). |
| Quantified Difference | NOS-IN-1 is a balanced pan-inhibitor; 1400W and L-NAME are highly isoform-selective. |
| Conditions | Human recombinant NOS isoforms; L-arginine concentration: 30 μM for NOS-IN-1 IC50 assays; Ki determinations for comparators under similar conditions. |
Why This Matters
Selection of NOS-IN-1 over highly selective inhibitors is essential when the experimental objective requires simultaneous modulation of multiple NOS isoforms or when the contribution of individual isoforms is not fully defined.
- [1] Webber RK, Metz S, Moore WM, et al. Substituted 2-iminopiperidines as inhibitors of human nitric oxide synthase isoforms. J Med Chem. 1998;41(1):96-101. View Source
